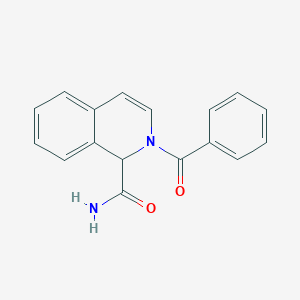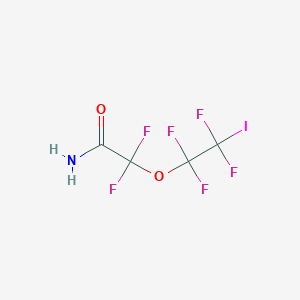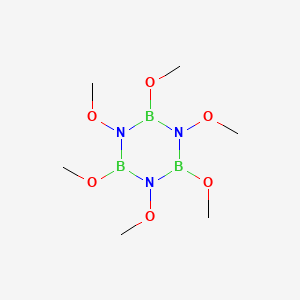![molecular formula C17H21NO3S B14343342 2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine CAS No. 105584-25-6](/img/structure/B14343342.png)
2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine is an organic compound that features a morpholine ring substituted with a methoxy group, a thiophene ring, and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-2-[(thiophen-2-yl)methyl]phenol with morpholine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy or methoxy moieties.
科学的研究の応用
2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its application.
類似化合物との比較
Similar Compounds
4-Methoxyphenylmorpholine: Lacks the thiophene ring, making it less versatile in certain applications.
Thiophen-2-ylmethylmorpholine: Does not have the methoxy and phenoxy groups, limiting its chemical reactivity.
2-Methoxyphenylmorpholine: Similar structure but without the thiophene ring, affecting its electronic properties.
Uniqueness
2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine stands out due to its combination of a morpholine ring, methoxy group, thiophene ring, and phenoxy group. This unique structure provides a balance of electronic and steric properties, making it suitable for a wide range of applications in research and industry.
特性
CAS番号 |
105584-25-6 |
|---|---|
分子式 |
C17H21NO3S |
分子量 |
319.4 g/mol |
IUPAC名 |
2-[[4-methoxy-2-(thiophen-2-ylmethyl)phenoxy]methyl]morpholine |
InChI |
InChI=1S/C17H21NO3S/c1-19-14-4-5-17(21-12-15-11-18-6-7-20-15)13(9-14)10-16-3-2-8-22-16/h2-5,8-9,15,18H,6-7,10-12H2,1H3 |
InChIキー |
FBIQXTLCFQDWIL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OCC2CNCCO2)CC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


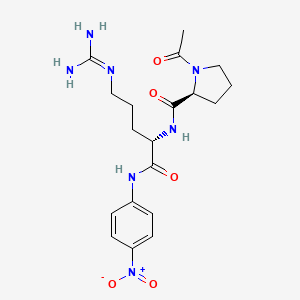
![2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14343268.png)
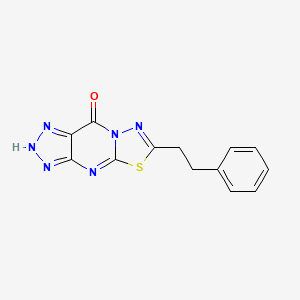
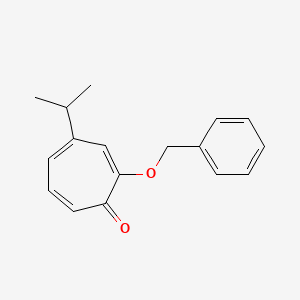
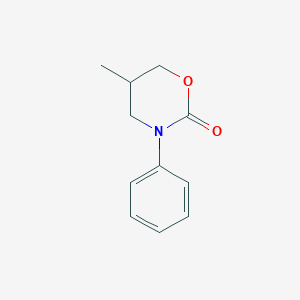
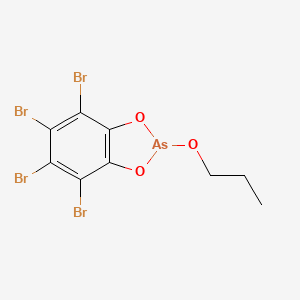
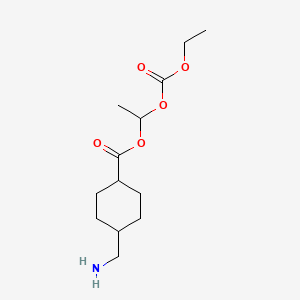
![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
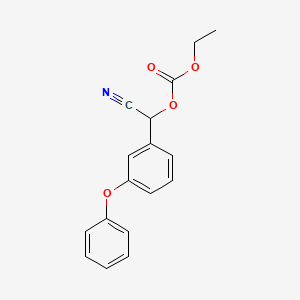
![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)
